molecular formula C23H19ClFNO2 B2462867 (E)-1-(4-chloroanilino)-4-(3-fluoro-4-phenylphenoxy)pent-1-en-3-one CAS No. 477888-81-6

(E)-1-(4-chloroanilino)-4-(3-fluoro-4-phenylphenoxy)pent-1-en-3-one

Cat. No. B2462867
CAS RN: 477888-81-6
M. Wt: 395.86
InChI Key: MIGPSMVPSKDBFH-BUHFOSPRSA-N
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Description

(E)-1-(4-chloroanilino)-4-(3-fluoro-4-phenylphenoxy)pent-1-en-3-one, also referred to as “4-chloroanilino-3-fluoro-4-phenylphenoxy-pent-1-en-3-one” or “4-chloroanilino-3-fluoro-4-phenylphenoxy-pent-1-en-3-one” is a small organic molecule that has been studied for its potential therapeutic applications. It has been used in a variety of scientific research applications, including its use as a synthetic intermediate, a reagent in organic synthesis, and a tool in the study of enzyme-catalyzed reactions. This article will discuss the synthesis method of 4-chloroanilino-3-fluoro-4-phenylphenoxy-pent-1-en-3-one, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Molecular Structure Analysis

  • The compound (E)-1-(4-chloroanilino)-4-(3-fluoro-4-phenylphenoxy)pent-1-en-3-one has been studied for its molecular structure using techniques such as FT-IR, first-order hyperpolarizability, NBO analysis, HOMO, and LUMO. These studies reveal insights into the stability, electron density transfer, and hyper-conjugative interactions of the molecule (Najiya et al., 2014).

Intermolecular Interaction Studies

  • Research has been conducted on similar derivatives of this compound, focusing on their intermolecular interactions, such as C–H⋯π and lp⋯π interactions. These studies are crucial for understanding the molecular behavior and potential applications of these compounds in various fields (Shukla et al., 2014).

Synthesis and Antimicrobial Activity

  • Similar compounds have been synthesized and tested for their antimicrobial properties. These studies involve the preparation of polymers and their characterization, contributing to the understanding of the biological applications of such molecules (Arun et al., 2003).

Application in Liquid Crystal Materials

  • Derivatives of this compound are utilized in the production of liquid crystal materials. Studies have explored efficient synthesis methods, such as microwave-assisted flow reactors, for these materials (Egami et al., 2018).

Exploration of Substituent Effects

  • Research on substituted derivatives of similar compounds has been conducted to understand the effects of different substituents on their properties. This includes studies on their synthesis, characterization, and correlation with molecular constants (Balaji et al., 2015).

properties

IUPAC Name

(E)-1-(4-chloroanilino)-4-(3-fluoro-4-phenylphenoxy)pent-1-en-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClFNO2/c1-16(23(27)13-14-26-19-9-7-18(24)8-10-19)28-20-11-12-21(22(25)15-20)17-5-3-2-4-6-17/h2-16,26H,1H3/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIGPSMVPSKDBFH-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C=CNC1=CC=C(C=C1)Cl)OC2=CC(=C(C=C2)C3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)/C=C/NC1=CC=C(C=C1)Cl)OC2=CC(=C(C=C2)C3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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